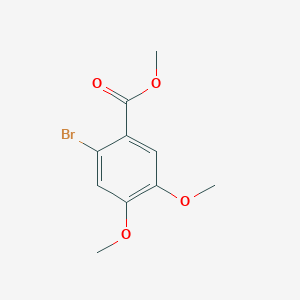

Methyl 2-bromo-4,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUHOZBMHZWCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384701 | |

| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17667-32-2 | |

| Record name | Methyl 2-bromo-4,5-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17667-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate

This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of functional groups—a reactive bromine atom, electron-donating methoxy groups, and a methyl ester—makes it a highly valuable scaffold for researchers in medicinal chemistry and materials science. The bromine atom, in particular, provides a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the methoxy and ester groups can be further manipulated or used to modulate the electronic and physical properties of the final product. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Core Physicochemical & Structural Properties

The identity and purity of a starting material are paramount for the success of any synthetic campaign. This compound is a solid at room temperature, and its core properties are summarized below.[1] The CAS Number, 17667-32-2 , is its unique identifier in chemical literature and databases.[2][3][4]

| Property | Value | Source |

| CAS Number | 17667-32-2 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][5] |

| Molecular Weight | 275.10 g/mol | [1][5] |

| Appearance | Solid | [1] |

| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [1][3] |

| SMILES | COC(=O)C1=C(Br)C=C(OC)C(OC)=C1 | [1][3] |

| MDL Number | MFCD00017182 | [1] |

Synthesis Pathway: From Precursor to Product

The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. A common and logical route involves the bromination of a dimethoxybenzoic acid derivative followed by esterification. The trustworthiness of this protocol relies on careful control of reaction conditions to ensure high regioselectivity and yield.

A plausible synthetic route begins with 3,4-dimethoxybenzoic acid, which is first brominated to introduce the bromine atom at the 2-position, yielding 2-bromo-4,5-dimethoxybenzoic acid. This intermediate is then esterified to produce the final product. A method for preparing the precursor acid is detailed in patent CN102267894A, which utilizes 3,4-dimethoxytoluene as a starting material.[6] The subsequent esterification is a standard acid-catalyzed reaction.[7][8]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure synthesized from established chemical principles for bromination and esterification of benzoic acid derivatives.[6][9]

Part A: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzoic acid (18.2 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Bromination: While stirring, slowly add a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) dropwise at room temperature. The causality here is critical: slow addition prevents a rapid exotherm and minimizes the formation of polybrominated side products.

-

Reaction Monitoring: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is 2-bromo-4,5-dimethoxybenzoic acid.

Part B: Fischer Esterification

-

Reaction Setup: To the dried 2-bromo-4,5-dimethoxybenzoic acid (26.1 g, 0.1 mol) in a 500 mL round-bottom flask, add methanol (250 mL).

-

Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) while stirring. The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction is driven to completion by using a large excess of methanol as the solvent.

-

Workup and Purification: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate mixture.

Spectroscopic Validation and Characterization

Structural confirmation is a self-validating pillar of synthesis. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of the target molecule. While specific spectra for this exact compound are not widely published, data from closely related isomers and foundational principles allow for accurate prediction.[5][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | ~7.3 ppm (s, 1H, Ar-H), ~7.0 ppm (s, 1H, Ar-H), ~3.9 ppm (s, 3H, OCH₃), ~3.85 ppm (s, 3H, OCH₃), ~3.8 ppm (s, 3H, COOCH₃). The two aromatic protons will appear as singlets due to the substitution pattern. |

| ¹³C NMR | ~165 ppm (C=O, ester), ~150-155 ppm (2C, Ar-C-O), ~115-120 ppm (2C, Ar-C-H), ~110 ppm (Ar-C-Br), ~56 ppm (3C, two OCH₃ and one COOCH₃). |

| IR (Infrared) | ~1720-1740 cm⁻¹ (strong, C=O stretch of the ester), ~1250-1300 cm⁻¹ (strong, C-O stretch of aryl ether), ~2950-3000 cm⁻¹ (C-H stretch). |

| MS (Mass Spec) | A characteristic M/M+2 isotopic pattern with approximately 1:1 intensity, confirming the presence of a single bromine atom. The molecular ion peak [M]⁺ would be at m/z 274 and the [M+2]⁺ peak at m/z 276. |

Reactivity and Applications in Drug Development

This compound is a prime example of a versatile pharmaceutical intermediate.[7] Its utility stems from the reactivity of the aryl bromide, which is amenable to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are cornerstones of modern drug discovery, enabling the rapid assembly of complex molecular libraries.

Caption: Reactivity profile of this compound.

The electron-donating methoxy groups activate the aromatic ring, potentially influencing the efficiency and conditions required for these transformations. Researchers can leverage this compound to synthesize novel derivatives for screening as potential therapeutic agents, targeting a wide range of diseases.

Safety, Handling, and Storage

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16] In case of contact, rinse the affected area immediately and thoroughly with water. If irritation persists, seek medical attention.[13][14]

-

Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound (CAS: 17667-32-2) is more than just a chemical; it is an enabling tool for innovation in the pharmaceutical and chemical sciences. Its well-defined structure and predictable reactivity provide a reliable platform for constructing novel and complex molecular architectures. By understanding its synthesis, characterization, and safe handling, researchers can confidently integrate this valuable building block into their synthetic strategies, accelerating the discovery and development of next-generation medicines and materials.

References

- PubChem.

- Chemspace.

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

- IndiaMART.

- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- The Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. [Link]

- Beilstein Journals.

- ERIC.

- ResearchGate. ¹H-NMR spectra. (A)

- ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)

- University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

- MDPI.

- PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B)

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 17667-32-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - C10H11BrO4 | CSSB00009990419 [chem-space.com]

- 4. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]

- 5. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [chemicalbook.com]

- 9. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. files.eric.ed.gov [files.eric.ed.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. aksci.com [aksci.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-4,5-dimethoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the core physical and chemical properties of Methyl 2-bromo-4,5-dimethoxybenzoate. As a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its characteristics is essential for predictable and successful experimental outcomes. This guide moves beyond a simple recitation of data, offering insights into the structural basis for its observed properties and practical considerations for its use in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aromatic ester. Its structure, characterized by a bromine atom ortho to the methyl ester group and two methoxy groups on the benzene ring, dictates its reactivity and physical behavior. The interplay between the electron-withdrawing bromo and carboxylate groups and the electron-donating methoxy groups creates a unique electronic environment that is key to its utility as a building block in complex molecule synthesis.[1]

| Identifier | Value | Source(s) |

| CAS Number | 17667-32-2 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [3][4] |

| Molecular Weight | 275.10 g/mol | [4][5] |

| IUPAC Name | This compound | [3][4] |

| InChI | 1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | [3] |

| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(=C(C=C1OC)Br)C(=O)OC | [3] |

graph "Methyl_2_bromo_4_5_dimethoxybenzoate" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Aromatic Bonds edge [style=solid]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=dashed]; C2 -- C3; C4 -- C5; C6 -- C1;

// Substituents// C1 - Bromine Br [pos="0,3!", label="Br", fontcolor="#202124"]; C1 -- Br;

// C2 - Ester group C_ester [pos="-2.6,1.5!", label="C"]; O_ester1 [pos="-2.6,2.7!", label="O"]; O_ester2 [pos="-3.9,0.75!", label="O"]; C_methyl_ester [pos="-5.2,1.5!", label="CH₃"]; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester;

// C4 - Methoxy group O_methoxy1 [pos="0,-3!", label="O"]; C_methoxy1 [pos="0,-4.2!", label="CH₃"]; C4 -- O_methoxy1; O_methoxy1 -- C_methoxy1;

// C5 - Methoxy group O_methoxy2 [pos="2.6,-1.5!", label="O"]; C_methoxy2 [pos="3.9,-2.25!", label="CH₃"]; C5 -- O_methoxy2; O_methoxy2 -- C_methoxy2;

// Aromatic Protons H_C3 [pos="-2.3,-1.3!", label="H"]; H_C6 [pos="2.3,1.3!", label="H"]; C3 -- H_C3; C6 -- H_C6; }

Caption: 2D structure of this compound.

Core Physical Properties

The physical state and properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The data available from commercial suppliers indicates this compound is a solid at room temperature.

| Property | Value | Comments | Source(s) |

| Appearance | Solid | The specific form (e.g., crystalline powder) may vary by supplier. | |

| Melting Point | Data not available | Melting points for structural isomers are known, but not for this specific compound in the reviewed literature. | |

| Boiling Point | Data not available | As a solid with a relatively high molecular weight, it is expected to have a high boiling point, likely requiring vacuum distillation. | |

| Solubility | Data not available | By analogy to similar structures, it is expected to be soluble in common organic solvents (e.g., ethyl acetate, methanol, chlorinated solvents) and poorly soluble in water.[6] |

Spectroscopic Profile: An Interpretive Analysis

Spectroscopic data provides an unambiguous fingerprint for chemical structure confirmation. While raw spectra are instrument-dependent, the expected profile can be predicted based on the molecule's functional groups and symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. The predicted spectrum for this compound is relatively simple and informative.

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-7.5 ppm). One proton is situated between two methoxy groups, and the other is adjacent to the bromine atom. The precise chemical shifts are influenced by the combined electronic effects of all substituents.

-

Methoxy Protons: Two distinct singlets, each integrating to 3 protons, are anticipated (approx. 3.8-4.0 ppm). Their chemical shifts will differ slightly due to their different positions on the ring.

-

Ester Methyl Protons: A sharp singlet integrating to 3 protons is expected (approx. 3.8-3.9 ppm), characteristic of a methyl ester.

-

-

¹³C NMR:

-

Aromatic Carbons: A total of six distinct signals are expected for the aromatic carbons, as there is no plane of symmetry. The carbon bearing the bromine atom will be shifted upfield compared to the others, while the oxygen-substituted carbons will be significantly downfield.

-

Carbonyl Carbon: A single resonance in the downfield region (approx. 165-170 ppm) is characteristic of the ester carbonyl group.

-

Alkyl Carbons: Three signals are expected in the aliphatic region (approx. 50-65 ppm), corresponding to the two methoxy methyl carbons and the single ester methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[4]

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹, which is highly characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretches: Strong bands will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the C-O bonds of the ester and ether functionalities.

-

Aromatic C=C Stretches: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl groups) are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The key feature will be the molecular ion (M⁺) peak. Due to the presence of a single bromine atom, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2). This isotopic signature is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.

-

Hazard Classification: This compound is classified as a combustible solid.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[7]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][10]

References

- PubChem.Methyl 2-bromo-3,5-dimethoxybenzoate.

- LookChem.2-dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane SDS.

- Chemspace.this compound | C10H11BrO4.

- The Royal Society of Chemistry.Supplementary Information.

- Beilstein Journals.Supplementary Information.

- PubChem.2-Bromo-4,5-dimethoxybenzyl bromide.

- Cheméo.Chemical Properties of 1,4-Pentadiene, 3-ethenyl- (CAS 26456-63-3).

- University of Wisconsin.Spectroscopy and Spectrometry Problem Set 3.

- YouTube.Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

- SpectraBase.Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]benzoate - Optional[13C NMR].

- USI.Rapporto annuale XXIV. 2019– 2020.

Sources

- 1. 17667-32-2|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]

- 3. This compound - C10H11BrO4 | CSSB00009990419 [chem-space.com]

- 4. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. Page loading... [guidechem.com]

Methyl 2-bromo-4,5-dimethoxybenzoate molecular weight

An In-Depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate

Executive Summary

This compound is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique arrangement of functional groups—a bromine atom, two methoxy groups, and a methyl ester on a benzene ring—renders it a versatile and valuable building block for the construction of complex molecular architectures. The bromine atom, in particular, serves as a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, spectroscopic characterization, key synthetic applications, and essential safety procedures. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this intermediate for its effective application in their work.

Core Physicochemical Properties

This compound is a stable, solid compound under standard conditions.[1] Its molecular structure is foundational to its chemical reactivity and utility. The electron-donating methoxy groups influence the reactivity of the aromatic ring, while the ortho-positioned bromine atom and methyl ester group provide key sites for synthetic modification.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 275.10 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2] |

| CAS Number | 17667-32-2 | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [1] |

| SMILES String | COC(=O)C1=C(Br)C=C(OC)C(OC)=C1 | [1][3] |

| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [1][3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a two-step process starting from a readily available precursor. The logic is to first install the bromine atom at the desired position on the aromatic ring and then convert the carboxylic acid to its corresponding methyl ester.

Workflow: Synthesis Pathway

Sources

Methyl 2-bromo-4,5-dimethoxybenzoate structure

An In-Depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate: Structure, Synthesis, and Synthetic Utility

Executive Summary

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a reactive bromine atom, electron-donating methoxy groups, and a methyl ester function makes it a versatile synthetic building block. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated laboratory-scale synthesis protocol, and its applications as a key intermediate in the construction of complex molecular architectures, particularly in drug discovery and development. The narrative is designed for researchers, chemists, and professionals in the pharmaceutical sciences, emphasizing the causality behind experimental procedures and the compound's synthetic potential.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

This compound is structurally defined by a benzene ring with five substituents. The systematic IUPAC name is this compound. The core structure features a methyl benzoate moiety, with a bromine atom positioned ortho to the ester group (C2 position), and two methoxy groups at the C4 and C5 positions. This substitution pattern is critical to its reactivity, influencing the electronic and steric environment of the aromatic ring.

The key identifiers for this compound are:

-

Molecular Formula : C₁₀H₁₁BrO₄

-

Molecular Weight : 275.10 g/mol [1]

-

InChI Key : BCUHOZBMHZWCGL-UHFFFAOYSA-N

Key Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1] |

| Molecular Weight | 275.10 g/mol | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| SMILES String | BrC1=C(C(OC)=O)C=C(OC)C(OC)=C1 |

Spectroscopic Profile

Structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be distinct. There should be two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. Three singlets are expected in the aliphatic region: two for the methoxy groups (-OCH₃) around δ 3.8-4.0 ppm and one for the methyl ester (-COOCH₃) protons, also around δ 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct carbon signals. This includes the carbonyl carbon of the ester (δ ~165 ppm), six aromatic carbons (four substituted, two with attached protons), and three aliphatic carbons corresponding to the two methoxy groups and the methyl ester carbon (typically δ 50-60 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other significant peaks will include C-O stretches from the ester and ether groups and C-H stretches from the aromatic and methyl groups.

Synthesis and Purification: A Validated Protocol

Retrosynthetic Analysis & Strategy

The most direct and reliable synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid[3]. This precursor is commercially available or can be synthesized from simpler materials[4]. Fischer esterification, using an acid catalyst in methanol, is a viable route. However, for a more rapid and irreversible reaction, activation of the carboxylic acid is preferred. The use of thionyl chloride (SOCl₂) to convert the carboxylic acid to a highly reactive acyl chloride intermediate, followed by reaction with methanol, provides a high-yielding and clean transformation. This method avoids the equilibrium limitations of Fischer esterification.

Detailed Step-by-Step Experimental Protocol

This protocol describes the synthesis via the acyl chloride intermediate.

Materials:

-

2-Bromo-4,5-dimethoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (10.0 eq)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4,5-dimethoxybenzoic acid (e.g., 4.0 g, 15.3 mmol).

-

Acyl Chloride Formation: Add anhydrous methanol (100 mL) to the flask. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (11.1 mL, 153 mmol) dropwise with vigorous stirring.

-

Causality Insight: The reaction is cooled to control the initial exothermic reaction between methanol and thionyl chloride. Thionyl chloride serves as both the activating agent for the carboxylic acid and a dehydrating agent.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).

-

Self-Validation: The NaHCO₃ wash is crucial to neutralize any remaining acidic species (HCl, excess SOCl₂), which is confirmed by the cessation of gas evolution.

-

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a white crystalline solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford high-purity this compound.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The Role of Key Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

-

Bromine Atom (C2): This is the primary reactive site for constructing more complex molecules. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a handle for transition metal-catalyzed cross-coupling reactions.[6]

-

Methoxy Groups (C4, C5): These electron-donating groups activate the aromatic ring, making it more susceptible to certain electrophilic substitutions and influencing the reactivity of the bromine atom in coupling reactions.

-

Methyl Ester Group (C1): This group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for chemical modification.

Application in Palladium-Catalyzed Cross-Coupling Reactions

A major application for this compound in drug development is its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are foundational in modern pharmaceutical synthesis.

-

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond, replacing the bromine atom.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

These reactions allow for the modular and efficient assembly of complex scaffolds from simple, readily available starting materials, accelerating the discovery of new drug candidates.[6]

Logical Relationship of Synthetic Transformations

Sources

- 1. 17667-32-2|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]

- 3. 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0 [sigmaaldrich.com]

- 4. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate

This guide provides a comprehensive overview of the synthetic pathways for methyl 2-bromo-4,5-dimethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing reproducibility, scalability, and mechanistic understanding.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of flavonoid and isoflavonoid derivatives, which are investigated for their potential therapeutic properties. The strategic placement of the bromine atom and the methoxy groups on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry. This document outlines the primary synthetic routes, providing detailed protocols and expert insights into the reaction mechanisms and experimental considerations.

Synthetic Pathways

Two principal pathways for the synthesis of this compound have been established, primarily differing in the sequence of bromination and esterification of the starting material, 3,4-dimethoxybenzoic acid (veratric acid).

Pathway A: Esterification followed by Bromination

This is a direct and efficient approach that begins with the esterification of the commercially available and relatively inexpensive 3,4-dimethoxybenzoic acid. The resulting ester is then subjected to regioselective bromination.

Pathway B: Bromination followed by Esterification

In this alternative route, 3,4-dimethoxybenzoic acid is first brominated to yield 2-bromo-4,5-dimethoxybenzoic acid. This intermediate is then esterified to produce the final product. This pathway offers the advantage of potentially easier purification of the intermediate carboxylic acid compared to the final ester.

Pathway A: Detailed Protocol and Mechanistic Insights

This pathway is often preferred for its straightforward nature and high yields.

Step 1: Esterification of 3,4-Dimethoxybenzoic Acid

The initial step involves a classic Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol, catalyzed by a strong acid, typically sulfuric acid.

Reaction:

3,4-dimethoxybenzoic acid + Methanol --(H₂SO₄)--> Methyl 3,4-dimethoxybenzoate

Experimental Protocol:

-

To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 3,4-dimethoxybenzoate as a solid, which can be used in the next step without further purification if of sufficient purity.

Causality and Expertise: The use of a large excess of methanol not only serves as the reagent but also drives the equilibrium of the reaction towards the product side. The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Step 2: Bromination of Methyl 3,4-dimethoxybenzoate

The second step is the regioselective bromination of the activated aromatic ring of methyl 3,4-dimethoxybenzoate. The two methoxy groups are ortho, para-directing, and the bromine atom is introduced at the position ortho to one methoxy group and meta to the other, which is sterically less hindered and electronically favored.

Reaction:

Methyl 3,4-dimethoxybenzoate + Br₂ --(Acetic Acid)--> this compound

Experimental Protocol:

-

Dissolve methyl 3,4-dimethoxybenzoate (1.0 eq) in glacial acetic acid (5-10 volumes) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

A solution of bromine (1.0-1.1 eq) in glacial acetic acid is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by pouring the mixture into cold water. The precipitated product is collected by filtration.

-

The crude product is washed with water and a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

The solid is then dried to yield this compound, which can be further purified by recrystallization from methanol or ethanol.[1]

Trustworthiness and Self-Validation: The progress of the bromination can be visually monitored by the disappearance of the reddish-brown color of bromine. A persistent bromine color indicates the completion of the reaction. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Visualizing Pathway A

Caption: Synthesis of this compound via Pathway A.

Pathway B: Detailed Protocol and Mechanistic Insights

This pathway involves the initial bromination of the carboxylic acid, followed by esterification.

Step 1: Bromination of 3,4-Dimethoxybenzoic Acid

The regioselective bromination of 3,4-dimethoxybenzoic acid is the key first step in this pathway.

Reaction:

3,4-dimethoxybenzoic acid + Br₂ --(Concentrated HCl)--> 2-bromo-4,5-dimethoxybenzoic acid

Experimental Protocol:

-

To a suspension of 3,4-dimethoxybenzoic acid (1.0 eq) in concentrated hydrochloric acid (5-10 volumes), bromine (1.0-1.2 eq) is added dropwise at a controlled temperature (typically between 20-40 °C).[2]

-

The reaction mixture is stirred vigorously for several hours until the reaction is complete, as monitored by TLC.

-

The precipitated product is collected by filtration, washed thoroughly with water to remove excess acid, and dried.

-

The crude 2-bromo-4,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expertise and Causality: The use of concentrated hydrochloric acid as the reaction medium can enhance the electrophilicity of bromine and facilitate the reaction. The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution.

Step 2: Esterification of 2-bromo-4,5-dimethoxybenzoic acid

The final step is the esterification of the brominated carboxylic acid.

Reaction:

2-bromo-4,5-dimethoxybenzoic acid + Methanol --(H₂SO₄ or SOCl₂)--> this compound

Method 1: Fischer Esterification

This method is analogous to the esterification in Pathway A.

Experimental Protocol:

-

A mixture of 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq), anhydrous methanol (10 volumes), and a catalytic amount of concentrated sulfuric acid (0.1 eq) is heated at reflux for 4-6 hours.

-

Work-up is performed as described in Pathway A, Step 1, to isolate the final product.

Method 2: Using Thionyl Chloride

This method proceeds via an acid chloride intermediate and is often faster and more efficient for less reactive carboxylic acids.

Experimental Protocol:

-

To a solution of 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) at 0 °C, thionyl chloride (2.0-3.0 eq) is added dropwise with stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired ester.

Trustworthiness and Self-Validation: The completion of the reaction when using thionyl chloride can be monitored by the cessation of gas (SO₂ and HCl) evolution. The final product's identity and purity should be confirmed by standard analytical techniques.

Visualizing Pathway B

Caption: Synthesis of this compound via Pathway B.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 181-183 |

| Methyl 3,4-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | 57-58[1] |

| 2-bromo-4,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 188-190[3] |

| This compound | C₁₀H₁₁BrO₄ | 275.10 | 87-89 [1] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, both starting from 3,4-dimethoxybenzoic acid. The choice between Pathway A (esterification then bromination) and Pathway B (bromination then esterification) may depend on factors such as the scale of the reaction, available reagents, and purification preferences. Both routes are robust and provide the target molecule in good to excellent yields. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis of this important pharmaceutical intermediate.

References

- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P

- CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid - Google P

- EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google P

- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P

- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo

- SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google P

Sources

preparation of Methyl 2-bromo-4,5-dimethoxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and situates the synthesis within the broader context of medicinal chemistry and organic synthesis.

Introduction: A Versatile Scaffold in Modern Synthesis

This compound (CAS No: 17667-32-2) is a polysubstituted aromatic compound of significant interest in the field of organic synthesis.[1][2] Its structure, featuring a reactive bromine atom, two electron-donating methoxy groups, and an ester functionality, makes it a highly versatile building block. This strategic arrangement of functional groups allows for a wide array of subsequent chemical transformations, rendering it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical ingredients and natural product analogues.[3]

The bromine atom serves as a handle for introducing molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. The dimethoxy-substituted benzene ring is a common motif in many biologically active compounds, and the ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for synthetic diversification.

The Core Transformation: Understanding Regioselective Electrophilic Bromination

The primary challenge in synthesizing this compound lies in achieving the regioselective introduction of a bromine atom onto the electron-rich aromatic ring of a suitable precursor, such as methyl 3,4-dimethoxybenzoate. This transformation is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[4]

Mechanism and Directing Effects

In an EAS reaction, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[5][6] The reaction concludes with the loss of a proton from the ring, restoring aromaticity.

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the ring:

-

Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directing. They donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions.

-

Methyl Ester Group (-COOCH₃): This is a deactivating group and is meta-directing. It withdraws electron density from the ring, making the meta positions the least deactivated and therefore the most favorable for electrophilic attack.

In the case of methyl 3,4-dimethoxybenzoate, the two powerful ortho, para-directing methoxy groups dominate the directing effects. The position C2 is ortho to the C1-ester and the C3-methoxy group, and meta to the C4-methoxy group. The position C6 is ortho to the C1-ester and the C5-methoxy group. The position C5 is ortho to the C4-methoxy group and meta to the C1-ester. The position C2 is ortho to the C3-methoxy group and meta to the C4-methoxy group. The most likely positions for bromination are C2 and C6, which are ortho to a methoxy group. The steric hindrance from the adjacent ester group at C1 makes the C2 position slightly less accessible than C6. However, the combined electronic effects often lead to the formation of the 2-bromo isomer as a significant product. A Chinese patent suggests that the presence of the methyl ester reduces the steric hindrance and electronic influence that would otherwise complicate the bromination of the corresponding acid or aldehyde, improving selectivity.[7]

Sources

- 1. 17667-32-2|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate: A Keystone Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffolding

Methyl 2-bromo-4,5-dimethoxybenzoate is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure, featuring a strategically placed bromine atom and electron-donating methoxy groups on a methyl benzoate core, provides a versatile and highly valuable scaffold for the construction of complex molecular architectures. The interplay of its functional groups—a reactive handle for cross-coupling, a modifiable ester, and activating methoxy groups—makes it a powerful intermediate in the synthesis of pharmacologically active compounds and other high-value chemical entities. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and critical applications, offering field-proven insights for its effective utilization in research and development.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Synthesis and Purification

-

Spectroscopic Characterization

-

Chemical Reactivity and Mechanistic Insights

-

Applications in Drug Discovery and Complex Synthesis

-

References

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is well-characterized, with its identity established by numerous chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 17667-32-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1] |

| Molecular Weight | 275.10 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | COC(=O)C1=CC(OC)=C(OC)C=C1Br | [1] |

| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The preparation of this compound is a well-defined, two-stage process that begins with a commercially available and relatively inexpensive starting material. The logic behind this synthetic route is to first establish the core brominated and methoxylated aromatic ring and then append the methyl ester in a high-yielding, straightforward transformation.

Stage 1: Synthesis of the Precursor Acid, 2-Bromo-4,5-dimethoxybenzoic Acid

The immediate precursor is 2-bromo-4,5-dimethoxybenzoic acid. A robust and scalable synthesis starts from 3,4-dimethoxytoluene, which undergoes a directed bromination followed by oxidation of the methyl group to a carboxylic acid.

// Nodes Start [label="3,4-Dimethoxytoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Bromo-4,5-dimethoxytoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Bromo-4,5-dimethoxybenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label=" Directed Bromination\n(H₂SO₄, H₂O₂, KBr) ", color="#4285F4"]; Intermediate -> Product [label=" Oxidation\n(KMnO₄, TBAB catalyst) ", color="#EA4335"]; }

Synthetic workflow for the precursor acid.Expertise in Action: Causality of Reagent Choice

-

Directed Bromination: The use of an in-situ generated bromine source from potassium bromide, hydrogen peroxide, and sulfuric acid is a milder and more controlled method than using elemental bromine. The electron-donating effects of the two methoxy groups strongly activate the ring towards electrophilic aromatic substitution. The position of bromination is directed ortho to the methyl group and meta to the methoxy groups, a regioselectivity driven by both steric hindrance and the powerful activating nature of the methoxy substituents.[2]

-

Phase-Transfer Catalyzed Oxidation: The subsequent oxidation of the benzylic methyl group to a carboxylic acid is efficiently achieved using potassium permanganate. The inclusion of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is critical. It facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the substrate resides, dramatically increasing the reaction rate and allowing for milder conditions (50–90 °C), which in turn minimizes side reactions.[2]

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid [2]

-

Bromination: In a suitable reaction flask, combine 3,4-dimethoxytoluene (1.0 eq), sulfuric acid (0.5-0.8 eq), 30% hydrogen peroxide (1.0-1.2 eq), and water.

-

With stirring, add potassium bromide (1.0-1.2 eq).

-

Heat the mixture to 30–60 °C and stir for 2–4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a 0.5M aqueous solution of sodium bisulfite to destroy excess peroxide.

-

Extract the product, 2-bromo-4,5-dimethoxytoluene, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. The intermediate is often used directly in the next step without further purification.

-

Oxidation: To a flask containing the crude 2-bromo-4,5-dimethoxytoluene (1.0 eq), add water and tetrabutylammonium bromide (0.02–0.10 eq).

-

Heat the mixture to 50–90 °C. Add potassium permanganate (3.0–3.5 eq) portion-wise over the course of the reaction.

-

Stir for 5–6 hours until TLC analysis indicates the consumption of the starting material.

-

Filter the hot reaction mixture to remove manganese dioxide.

-

Cool the filtrate and acidify with hydrochloric acid to a pH of 4 to precipitate the product.

-

Isolate the solid 2-bromo-4,5-dimethoxybenzoic acid by filtration, wash with cold water, and dry. This method typically yields a product with >95% purity.

Stage 2: Fischer Esterification to this compound

The final step is a classic Fischer esterification, an acid-catalyzed reaction between the carboxylic acid precursor and an excess of methanol. This is a highly reliable and well-understood transformation.

// Nodes Start [label="2-Bromo-4,5-dimethoxybenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Product [label=" Fischer Esterification\n(Methanol, H₂SO₄ catalyst) ", color="#FBBC05"]; }

Final esterification step.Trustworthiness Through Self-Validation: The Fischer esterification is an equilibrium process. The protocol is designed to drive the reaction to completion by employing a large excess of methanol, which acts as both a reactant and the solvent. The use of a strong acid catalyst like sulfuric acid is standard for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The work-up procedure is designed to validate the reaction's success by systematically removing all other components: the excess methanol is removed by evaporation, the acid catalyst is neutralized and removed with a basic wash (sodium bicarbonate), and any water-soluble impurities are removed with aqueous washes.

Protocol 2: Synthesis of this compound (Adapted from general procedures[3][4])

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (20-40 eq).

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1–0.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4–6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting acid and the appearance of the less polar ester spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization (e.g., from methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published in peer-reviewed journals, its structure can be confidently confirmed by standard spectroscopic methods. The expected chemical shifts in ¹H and ¹³C NMR can be reliably predicted based on extensive data for analogous substituted benzoates.[5][6][7]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~7.3-7.5 ppm (s, 1H): Aromatic proton at the C6 position (H-6).

-

δ ~7.0-7.2 ppm (s, 1H): Aromatic proton at the C3 position (H-3).

-

δ ~3.90 ppm (s, 3H): Methoxy protons (-OCH₃) at C4 or C5.

-

δ ~3.88 ppm (s, 3H): Methoxy protons (-OCH₃) at C5 or C4.

-

δ ~3.85 ppm (s, 3H): Methyl ester protons (-COOCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~165-167 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~150-153 ppm: Aromatic carbon attached to methoxy group (C4/C5).

-

δ ~148-151 ppm: Aromatic carbon attached to methoxy group (C5/C4).

-

δ ~115-118 ppm: Aromatic carbon C6.

-

δ ~113-115 ppm: Aromatic carbon C3.

-

δ ~112-114 ppm: Aromatic carbon C1 (ipso-carbon attached to the ester).

-

δ ~110-112 ppm: Aromatic carbon C2 (ipso-carbon attached to bromine).

-

δ ~56.0-56.5 ppm: Methoxy carbons (-OCH₃).

-

δ ~52.0-52.5 ppm: Methyl ester carbon (-COOCH₃).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the C(sp²)-Br bond, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. This capability is central to its role as a versatile building block.

// Main Compound Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Reaction Types Suzuki [label="Suzuki Coupling\n(+ R-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heck [label="Heck Coupling\n(+ Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(+ Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Catalyst Catalyst [label="Pd(0) Catalyst\n+ Base", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Products Biaryl [label="Biaryl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Styrenyl [label="Styrenyl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkynyl [label="Alkynyl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Catalyst [dir=none, style=dashed]; Catalyst -> Suzuki [color="#4285F4"]; Catalyst -> Heck [color="#EA4335"]; Catalyst -> Sonogashira [color="#FBBC05"];

Suzuki -> Biaryl [label="C-C bond", color="#4285F4"]; Heck -> Styrenyl [label="C-C bond", color="#EA4335"]; Sonogashira -> Alkynyl [label="C-C bond", color="#FBBC05"]; }

Key cross-coupling reactions.Causality of Reactivity:

-

Electronic Effects: The two methoxy groups at the C4 and C5 positions are strong electron-donating groups (EDGs) through resonance. This increases the electron density of the aromatic ring, which can facilitate the initial oxidative addition step in the palladium catalytic cycle—often the rate-determining step in cross-coupling reactions.[8]

-

The C-Br Bond: The carbon-bromine bond is significantly weaker than a carbon-chlorine bond, making aryl bromides more reactive and generally preferred substrates for cross-coupling under milder conditions compared to aryl chlorides.[9] This reliability is a key feature for its use in complex, multi-step syntheses where high yields and predictable reactivity are paramount.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling [10][11]

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the biaryl product.

Applications in Drug Discovery and Complex Synthesis

The true value of a building block is demonstrated by its successful incorporation into molecules of high value, particularly those with therapeutic potential. This compound and its corresponding acid are key intermediates in the synthesis of the phthalideisoquinoline alkaloid class of compounds. A prominent member of this class is Noscapine , an antitussive agent that has been repurposed as a promising, non-toxic, tubulin-binding anticancer agent.[12]

Derivatives of noscapine, such as 9'-bromonoscapine, have shown enhanced potency against drug-resistant tumors.[13] The synthesis of these complex molecules relies on building blocks that contain the 4,5-dimethoxy substitution pattern, often with a handle for further elaboration, precisely the features offered by this compound. The 2-bromo-4,5-dimethoxybenzoic acid precursor is specifically cited as an intermediate for the preparation of various flavones and isoflavones, classes of compounds known for their diverse biological activities.[2]

// Nodes BuildingBlock [label="Methyl 2-bromo-\n4,5-dimethoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; CoreScaffold [label="Substituted\nBiaryl Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; DrugAnalog [label="Noscapine Analogs\n(e.g., 9'-Bromonoscapine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalTarget [label="Anticancer Agents", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges BuildingBlock -> CoreScaffold [label=" Suzuki Coupling ", color="#4285F4"]; CoreScaffold -> DrugAnalog [label=" Further\nFunctionalization ", color="#5F6368"]; DrugAnalog -> FinalTarget [label=" Biological Activity ", color="#202124"]; }

Role in the synthesis of bioactive molecules.Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that provides chemists with a reliable and versatile platform for innovation. Its well-defined synthesis, predictable reactivity in cornerstone C-C bond-forming reactions, and direct relevance to the synthesis of complex, biologically active molecules like noscapine analogs underscore its importance. For researchers in drug discovery and process development, a thorough understanding of the causality behind its synthesis and reactivity is key to leveraging this powerful intermediate to its full potential, accelerating the path to novel therapeutics and advanced materials.

References

- Google Patents.CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

- OperaChem.

- Royal Society of Chemistry.

- Beilstein Journals.

- Chemistry LibreTexts.13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). [Link]

- Chemistry LibreTexts.16.4: Substituent Effects in Electrophilic Substitutions. (2024). [Link]

- Chemistry LibreTexts.Suzuki-Miyaura Coupling. (2024). [Link]

- Organic Chemistry Portal.Suzuki Coupling.[Link]

- Joshi, H. C., et al. (2015). Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation.Bioorganic & Medicinal Chemistry Letters, 25(22), 5236-5241. [Link]

- Qiu, Y., et al. (2023). Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents.Journal of Medicinal Chemistry, 66(15), 10427-10440. [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. rsc.org [rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of Methyl 2-bromo-4,5-dimethoxybenzoate

This in-depth technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for methyl 2-bromo-4,5-dimethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to explain the foundational principles behind spectral interpretation for this specific molecule. By understanding the causality of its spectral characteristics, researchers can more effectively identify and characterize this important chemical intermediate.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g/mol , is a polysubstituted aromatic ester. Its structure incorporates several key functional groups: a benzene ring, two methoxy groups, a bromine atom, and a methyl ester. This combination of features makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Accurate spectral characterization is paramount for confirming its identity and purity, ensuring the integrity of subsequent synthetic steps.

Molecular Structure and Predicted Spectral Behavior

The arrangement of substituents on the benzene ring dictates the expected NMR and IR spectra. The bromine atom and the methyl ester group are ortho to each other, leading to potential steric interactions that can influence conformation and, consequently, spectral properties. The two methoxy groups are positioned at carbons 4 and 5. This substitution pattern breaks the symmetry of the benzene ring, meaning each of the two aromatic protons and all aromatic carbons should be chemically non-equivalent and thus produce distinct signals in the NMR spectra.

Part 1: ¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate signals in four distinct regions corresponding to the aromatic protons, the two methoxy groups, and the methyl ester protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust and reproducible ¹H NMR spectrum can be obtained by following this validated protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak (δ ≈ 7.26 ppm) that can be used for spectral calibration.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is adequate.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the protons of this compound. These predictions are based on established substituent effects in aromatic systems.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-3 | ~ 7.3 - 7.5 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing ester group and will be deshielded, appearing downfield. |

| H-6 | ~ 6.9 - 7.1 | Singlet (s) | 1H | This proton is ortho to a methoxy group and will be more shielded than H-3, appearing upfield. |

| OCH₃ (ester) | ~ 3.9 | Singlet (s) | 3H | Methyl ester protons typically appear in this region. |

| OCH₃ (C4/C5) | ~ 3.8 - 3.9 | Two Singlets (s) | 6H (3H each) | The two methoxy groups are chemically non-equivalent and are expected to have slightly different chemical shifts. |

-

Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are not coupled to each other (they are para), so they will both appear as singlets. The proton at the C-3 position is adjacent to the electron-withdrawing carbonyl group of the ester, which will deshield it and shift its signal to a lower field (higher ppm value) compared to the proton at the C-6 position, which is adjacent to an electron-donating methoxy group.

-

Methoxy and Methyl Ester Protons: The three methyl groups (two methoxy and one from the ester) will each appear as sharp singlets as they are not coupled to any other protons. The methyl ester protons are typically found around 3.9 ppm. The two methoxy groups, being in slightly different electronic environments, may be resolved as two separate singlets, also in the 3.8-3.9 ppm region.

Part 2: ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer (corresponding to a 400 MHz ¹H spectrometer) is recommended.

-

Pulse Program: A standard proton-decoupled pulse sequence with a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration of quaternary carbons, if needed.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. The CDCl₃ solvent signal (a triplet centered at δ ≈ 77.16 ppm) can be used for spectral referencing.

Predicted ¹³C NMR Spectral Data and Interpretation

Based on established substituent chemical shift effects, the following ¹³C NMR signals are predicted for this compound.

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (ester) | ~ 165 - 170 | The carbonyl carbon of an ester typically resonates in this downfield region. |

| C-4, C-5 | ~ 145 - 155 | Aromatic carbons attached to oxygen (methoxy groups) are significantly deshielded. |

| C-1 | ~ 125 - 135 | The aromatic carbon attached to the ester group. |

| C-3, C-6 | ~ 110 - 120 | Aromatic carbons bearing a hydrogen atom. |

| C-2 | ~ 115 - 125 | The aromatic carbon attached to the bromine atom (ipso-carbon). |

| OCH₃ (ester) | ~ 52 | The methyl carbon of the ester. |

| OCH₃ (C4/C5) | ~ 56 | The carbons of the two methoxy groups, likely with very similar chemical shifts. |

-

Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and should give rise to six distinct signals. The carbons bearing the electron-donating methoxy groups (C-4 and C-5) will be the most deshielded. The carbons attached to hydrogen (C-3 and C-6) will be more shielded. The ipso-carbons (C-1 and C-2), attached to the ester and bromine respectively, will have chemical shifts influenced by those substituents.

-

Carbonyl and Methyl Carbons: The carbonyl carbon of the ester will be the most downfield signal in the spectrum. The three methyl carbons (one from the ester and two from the methoxy groups) will appear in the upfield region of the spectrum.

Part 3: Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample like this compound, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Parameters: A standard Fourier Transform Infrared (FTIR) spectrometer is used. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.

-

Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the ester and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~ 3000 - 3100 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |

| ~ 2850 - 3000 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the methyl and methoxy groups. |

| ~ 1720 - 1740 | C=O stretch (ester) | Strong, Sharp | This is a key diagnostic peak for the ester functional group. |

| ~ 1580 - 1600 | C=C stretch (aromatic) | Medium | Vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~ 1250 - 1300 | C-O stretch (ester, aryl-O) | Strong | Asymmetric C-O-C stretching of the ester group. |

| ~ 1000 - 1100 | C-O stretch (ester, O-alkyl) | Strong | Symmetric C-O-C stretching of the ester group. |

| ~ 1000 - 1250 | C-O stretch (ether) | Strong | Stretching vibrations of the methoxy groups. |

| ~ 800 - 900 | C-H bend (aromatic, out-of-plane) | Medium-Strong | The specific pattern can give clues about the substitution pattern of the ring. |

| Below 800 | C-Br stretch | Medium-Weak | The carbon-bromine bond vibration is expected in the fingerprint region. |

The most prominent and diagnostic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester and the strong C-O stretching bands, also associated with the ester and ether functional groups.

Workflow and Data Integration

The structural elucidation of this compound is a process of integrating data from these different spectroscopic techniques.

Caption: Integrated workflow for structural verification.

Conclusion

The structural analysis of this compound relies on a synergistic application of NMR and IR spectroscopy. By understanding the underlying principles of how the molecular structure gives rise to specific spectral features, researchers can confidently verify the identity and purity of this compound. The predicted data and interpretation provided in this guide serve as a robust framework for analyzing experimentally acquired spectra, ensuring the high standards of scientific integrity required in research and development.

References